Cas no 283608-66-2 (3-Bromo-5-(1-hydroxyethyl)pyridine)

3-Bromo-5-(1-hydroxyethyl)pyridine is a versatile heterocyclic compound featuring both bromine and a hydroxylethyl substituent on a pyridine ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules through selective functionalization. The bromine moiety offers reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the hydroxylethyl group provides a handle for further derivatization or chiral resolution. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in medicinal chemistry and material science applications. The compound’s well-defined reactivity profile ensures reproducibility in synthetic routes.
3-Bromo-5-(1-hydroxyethyl)pyridine structure
283608-66-2 structure
Product Name:3-Bromo-5-(1-hydroxyethyl)pyridine
CAS No:283608-66-2
MF:C7H8BrNO
MW:202.04852104187
MDL:MFCD13188109
CID:2120253
PubChem ID:12997435
Update Time:2025-05-25

3-Bromo-5-(1-hydroxyethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromopyridin-3-yl)ethanol
    • 1-(5-bromo- pyridin-3-yl)-ethanol
    • 1-(5-Brom-[3]pyridyl)-aethanol
    • 1-(5-bromo-[3]pyridyl)-ethanol
    • C90138
    • 3-Bromo-5-(1-hydroxyethyl)pyridine
    • BS-16780
    • AKOS017560718
    • 1-(5-bromo-pyridine-3-yl)-ethanol
    • CS-0139551
    • MFCD13188109
    • 283608-66-2
    • SCHEMBL783480
    • SRELUKWTQNFSRR-UHFFFAOYSA-N
    • 1-(5-Bromo-pyridin-3-yl)-ethanol
    • 1-(5-bromopyridin-3-yl)ethan-1-ol
    • SY270025
    • DB-336815
    • XH1093
    • 1-(5-Bromo-3-pyridyl)ethanol
    • MDL: MFCD13188109
    • Inchi: 1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
    • InChI Key: SRELUKWTQNFSRR-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(C)O

Computed Properties

  • Exact Mass: 200.97900
  • Monoisotopic Mass: 200.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 1.89740

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3-Bromo-5-(1-hydroxyethyl)pyridine Related Literature

Additional information on 3-Bromo-5-(1-hydroxyethyl)pyridine

3-Bromo-5-(1-hydroxyethyl)pyridine (CAS No. 283608-66-2): A Versatile Scaffold in Chemical and Pharmacological Research

The compound 3-Bromo-5-(1-hydroxyethyl)pyridine, identified by the CAS No. 283608-66-2, represents a critical synthetic intermediate and pharmacological probe in contemporary medicinal chemistry. Its unique structural features—a bromo group at the 3-position and a hydroxymethyl substituent at the 5-position on the pyridine ring—enable diverse functionalization pathways, making it a focal point for drug discovery and organic synthesis research.

Recent advancements in chemical synthesis strategies have enhanced the accessibility of this compound, particularly through transition-metal-catalyzed cross-coupling reactions. A 2023 study published in Journal of Organic Chemistry demonstrated that palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-5-(1-hydroxyethyl)pyridine with arylboronic acids yields highly substituted derivatives with exceptional regioselectivity (Yamamoto et al., 2023). This method significantly reduces reaction times compared to traditional protocols, aligning with green chemistry principles by minimizing waste generation.

In pharmacological contexts, this compound has emerged as a promising lead molecule for targeting protein-protein interactions (PPIs). A groundbreaking 2024 investigation in Nature Communications revealed that analogs of CAS No. 283608-66-2, when conjugated with peptidomimetic moieties, disrupt oncogenic PPI networks associated with triple-negative breast cancer (TNBC). The hydroxyl group's flexibility allows formation of hydrogen bonds with critical residues in target protein interfaces, while the bromo moiety provides sites for bioisosteric replacements to optimize pharmacokinetic properties.

Beyond oncology applications, this pyridine derivative exhibits intriguing neuroprotective potential. Researchers at MIT recently reported that 3-bromo-5-(1-hydroxyethyl)pyridine-based compounds modulate glutamate receptor signaling by stabilizing intracellular calcium homeostasis (Zhang et al., 2024). Preclinical studies using murine models of Alzheimer's disease demonstrated neuroprotective effects without significant off-target toxicity, suggesting its utility as a template for next-generation cognitive enhancers.

The compound's dual functional groups also enable "click chemistry" approaches for bioconjugation applications. A collaborative study between Stanford and ETH Zurich introduced a copper-free azide–alkyne cycloaddition protocol using an azido derivative of CAS No. 283608-66-2, achieving >95% yield when coupled with strained alkynes under aqueous conditions (Kumar & Langer, 2024). This method has been applied to create antibody-drug conjugates targeting HER2-positive tumors, showcasing its translational potential in targeted therapeutics.

In material science applications, this compound serves as a novel monomer for stimuli-responsive polymer networks. A team from KAIST developed pH-sensitive hydrogels incorporating 3-bromo-5-(1-hydroxyethyl)pyridine-functionalized polymers that exhibit reversible swelling behavior across physiological pH ranges (Lee et al., 2024). These materials show promise for controlled drug delivery systems requiring spatiotemporal release profiles.

Ongoing research continues to explore this compound's role in energy storage systems. Recent computational studies predict that layered structures incorporating CAS No. 283608-66-2-derived molecules could enhance lithium-ion battery cathode performance through optimized ion diffusion pathways (Wang & Cui, 2024). Experimental validation is currently underway using solid-state NMR spectroscopy to confirm these theoretical predictions.

The versatility of 3-Bromo-5-(1-hydroxyethyl)pyridine stems from its tunable electronic properties and modular structure, enabling simultaneous optimization of lipophilicity and hydrogen-bonding capacity. Its documented success across multiple research domains—from cancer biology to smart materials—positions it as an indispensable tool for interdisciplinary innovation in chemical biology and drug development.

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